4,6-dinitro-1-(4-nitrophenyl)-1H-indazole
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Overview
Description
4,6-Dinitro-1-(4-nitrophenyl)-1H-indazole is a nitrobenzazole derivative. Nitrobenzazoles are compounds that contain a benzazole ring with one or more nitro groups attached. These compounds are known for their diverse applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 4,6-dinitro-1-(4-nitrophenyl)-1H-indazole typically involves the nitration of benzazole derivatives. One common method is electrophilic nitration, where a benzazole compound is treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the nitrating agent, can significantly influence the product distribution .
Chemical Reactions Analysis
4,6-Dinitro-1-(4-nitrophenyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Scientific Research Applications
4,6-Dinitro-1-(4-nitrophenyl)-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dinitro-1-(4-nitrophenyl)-1H-indazole involves its interaction with molecular targets such as enzymes and proteins. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
4,6-Dinitro-1-(4-nitrophenyl)-1H-indazole can be compared with other nitrobenzazole derivatives, such as:
- 4,6-Dinitro-1-(2’,4’,6’-trinitrophenyl)-benzotriazole
- 5,6-Dinitro-1-(2’,4’,6’-trinitrophenyl)-benzotriazole These compounds share similar structural features but differ in the number and position of nitro groups. The unique arrangement of nitro groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H7N5O6 |
---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
4,6-dinitro-1-(4-nitrophenyl)indazole |
InChI |
InChI=1S/C13H7N5O6/c19-16(20)9-3-1-8(2-4-9)15-12-5-10(17(21)22)6-13(18(23)24)11(12)7-14-15/h1-7H |
InChI Key |
WWIFRNFDGOZDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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